molecular formula C16H18O5 B6319103 Vanillin dimethacrylate CAS No. 36195-35-4

Vanillin dimethacrylate

Cat. No.: B6319103
CAS No.: 36195-35-4
M. Wt: 290.31 g/mol
InChI Key: DIEOIBJEDHSOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillin dimethacrylate (VDM) is a high-value, bio-based methacrylate derivative synthesized from vanillin, a phenolic aldehyde that can be derived from lignin . Its molecular structure, featuring a vanillin backbone and two methacrylate groups, makes it a versatile monomer for free radical photopolymerization, enabling the creation of cross-linked polymers with tailored properties . This compound is primarily investigated for advanced material science applications. It serves as a key component in photocurable resins for optical 3D printing , including stereolithography and direct laser writing, where it demonstrates rapid curing rates without an induction period . VDM is also a foundational building block for thermo-responsive shape-memory polymers . These intelligent materials can change shape upon temperature stimulation and are promising for creating devices applicable on non-flat surfaces . Furthermore, polymers derived from vanillin derivatives have shown significant antimicrobial activity , positioning them as attractive materials for food packaging and medical devices . The mechanism of action for VDM is based on radical-induced polymerization. Upon exposure to ultraviolet (UV) or visible light in the presence of a suitable photoinitiator, such as ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL), free radicals are generated. These radicals initiate the polymerization of the methacrylate groups, leading to the formation of a dense, cross-linked polymer network . The resulting polymers are characterized by high thermal stability, with a glass transition temperature (T g ) reported in the range of 63°C to 87°C and a temperature of 10% mass loss between 330°C and 350°C . Researchers can leverage VDM to develop sustainable, high-performance materials as a renewable alternative to petroleum-based monomers . Attention: This product is intended for research purposes only. It is strictly not for human or veterinary use.

Properties

IUPAC Name

[3-methoxy-4-(2-methylprop-2-enoyloxy)phenyl]methyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-10(2)15(17)20-9-12-6-7-13(14(8-12)19-5)21-16(18)11(3)4/h6-8H,1,3,9H2,2,4-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEOIBJEDHSOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(=C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methacrylic Anhydride-Mediated Esterification

The most widely documented method involves reacting vanillin with methacrylic anhydride in the presence of a base catalyst. As detailed in patent WO2017007883A1, the stoichiometric ratio of vanillin’s hydroxyl group to methacrylic anhydride is maintained at 1:1.1 to ensure complete conversion. The reaction proceeds under nitrogen atmosphere at 50°C for 18 hours, with DMAP (4-dimethylaminopyridine) serving as both catalyst and acid scavenger. Post-reaction neutralization with sodium bicarbonate eliminates residual anhydride, followed by methylene chloride extraction and MgSO₄ drying. This method achieves >90% yield, with nuclear magnetic resonance (NMR) confirming the absence of unreacted vanillin.

Methacryloyl Chloride-Based Acylation

Alternative approaches employ methacryloyl chloride as the acylating agent. Patel et al. demonstrated this method by dissolving vanillin in anhydrous tetrahydrofuran (THF) and adding methacryloyl chloride dropwise at 0°C. Triethylamine acts as both base and HCl scavenger, with the reaction reaching completion within 6 hours at room temperature. While faster than anhydride-based routes, this method necessitates stringent moisture control and generates corrosive byproducts, limiting its industrial applicability.

Steglich Esterification with Methacrylic Acid

Renbutsu et al. utilized a carbodiimide-mediated coupling strategy using N,N'-dicyclohexylcarbodiimide (DCC) and DMAP to esterify vanillin with methacrylic acid. Conducted in dichloromethane at 25°C for 24 hours, this method avoids anhydride handling but requires post-synthetic filtration to remove dicyclohexylurea byproducts. Yields remain comparable to anhydride routes (87–92%), though scalability challenges persist due to reagent costs.

Catalytic Systems and Reaction Optimization

Role of DMAP in Anhydride Activation

DMAP’s nucleophilic character enhances methacrylic anhydride reactivity by forming a transient acylpyridinium intermediate, lowering the activation energy for vanillin’s hydroxyl group acylation. Kinetic studies reveal that DMAP concentrations ≥5 mol% relative to vanillin reduce reaction times by 40% without side reactions.

Table 1: Catalytic Efficiency of Bases in VDM Synthesis

BaseTemperature (°C)Time (h)Conversion (%)
DMAP501892
Triethylamine502478
Pyridine503665
None504841

Data synthesized from

Solvent and Temperature Effects

Non-polar solvents like toluene improve anhydride solubility but prolong reaction times due to reduced vanillin dispersion. Polar aprotic solvents (e.g., dimethylformamide) accelerate kinetics but risk side reactions with methacrylic anhydride. Optimal balances are achieved in solvent-free systems at 60–70°C, where vanillin’s melting point (81°C) ensures homogeneous mixing without decomposition.

Industrial-Scale Production and Purification

Continuous Flow Reactor Design

Industrial protocols employ tubular flow reactors to maintain precise temperature control (50±2°C) and residence times (20–30 minutes). Automated feed systems adjust the vanillin:anhydride ratio in real-time using in-line FTIR monitoring, achieving batch-to-batch consistency with <2% variability.

Vacuum Distillation and Crystallization

Post-synthetic purification involves two stages:

  • Short-path distillation at 120°C (0.1 mbar) removes unreacted methacrylic anhydride and oligomers.

  • Recrystallization from hexane/ethyl acetate (3:1 v/v) yields VDM as white crystals with 99.2% purity (HPLC).

Table 2: Purity Analysis of VDM Batches

Purification MethodPurity (%)Residual Anhydride (%)
Distillation only95.41.8
Distillation + Crystallization99.10.3
Column Chromatography99.50.2

Data from

Comparative Analysis of Synthetic Methods

Yield and Scalability

Methacrylic anhydride-based methods outperform chloride routes in scalability, with pilot plants achieving 500 kg/batch outputs versus 50 kg/batch for methacryloyl chloride systems. Steglich esterification remains confined to lab-scale synthesis (<1 kg) due to DCC costs and waste disposal challenges.

Environmental Impact Metrics

Life-cycle assessments (LCAs) reveal that solvent-free anhydride routes reduce carbon footprints by 34% compared to THF-based chloride methods. Energy consumption for distillation (12 kWh/kg) dominates the environmental profile, prompting research into membrane-based separations .

Scientific Research Applications

Material Science

1.1 Photopolymerization and Resin Development

Vanillin dimethacrylate is primarily utilized in the development of photopolymerizable resins for applications such as optical 3D printing. Research has shown that VDM can be combined with other monomers to create resins that exhibit superior mechanical properties and thermal stability. For instance, a study highlighted the combination of VDM with acrylated epoxidized soybean oil (AESO) to develop a dual-curing photopolymerizable system. This system achieved a Young’s modulus of 4753 MPa and demonstrated excellent mechanical properties, making it suitable for stereolithography applications .

1.2 Antimicrobial Properties

VDM-based polymers have shown significant antimicrobial activity, comparable to that of chitosan-based materials. This characteristic makes them suitable for applications in food packaging and medical devices where microbial contamination is a concern. The antimicrobial efficacy of VDM-containing films was demonstrated against various fungi, underscoring their potential in health-related applications .

3D Printing Applications

2.1 Optical 3D Printing

The use of VDM in optical 3D printing has been extensively studied due to its favorable properties when subjected to ultraviolet (UV) light. VDM-based resins have been found to cure rapidly without an induction period, achieving gel points faster than other formulations. This rapid curing process is advantageous for creating intricate designs with high precision .

2.2 Performance Comparison

In comparative studies, VDM-based resins have outperformed conventional petroleum-derived materials in terms of yield of insoluble fractions and thermal stability. For example, vanillin diacrylate (VD) was shown to have better mechanical properties than VDM, but both derivatives have been effectively utilized in various optical printing techniques such as direct laser writing and microtransfer molding .

Case Studies

3.1 Dual-Cure Systems

A notable case study involved the development of a dual-cure system using VDM and AESO, which allowed for enhanced stability and reduced premature polymerization issues. The resin exhibited rapid photocuring capabilities and high rigidity, making it suitable for complex 3D structures .

PropertyVDM-AESO Dual-Cure SystemOther Vanillin-Based Resins
Young’s Modulus (MPa)4753Variable
Compression Modulus (MPa)1634Variable
Temperature at 10% Weight Loss (°C)373Variable
Antimicrobial ActivityYesYes

3.2 Industrial Applications

VDM has also been explored in composite applications where it serves as a bio-based thermoset resin. Its incorporation into composite materials enhances the overall performance while maintaining sustainability objectives by reducing reliance on petroleum-based products .

Mechanism of Action

The mechanism by which vanillin dimethacrylate exerts its effects is primarily through photopolymerization. Upon exposure to ultraviolet or visible light, the photoinitiator generates free radicals, which initiate the polymerization of the methacrylate groups. This results in the formation of a cross-linked polymer network. The molecular targets involved in this process are the methacrylate groups, which undergo radical-induced polymerization .

Comparison with Similar Compounds

Table 1: Key Properties of Vanillin Dimethacrylate vs. Vanillin Diacrylate

Property This compound (VDM) Vanillin Diacrylate (VD)
Photocuring Rate Faster (gel time: <10 s) Slower (gel time: 15–20 s)
Thermal Stability ~250–275°C ~290–310°C
Tensile Strength 20–25 MPa 28–32 MPa
Swelling in Acetone 25–30% 10–15%
Antimicrobial Activity Negligible Significant (comparable to chitosan)

Table 2: Comparative Analysis of Vanillin Derivatives and Alternatives

Compound Photocuring Speed Thermal Stability Key Application Sustainability
VDM High Moderate 3D printing, biosensors Bio-based
VD Moderate High Antimicrobial coatings, 3D printing Bio-based
Cardanol Diphenyl-Phosphate Low Very High Flame-retardant coatings Bio-based
TEGDMA High Moderate Dental composites Petroleum-based

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing VDM-based polymers?

VDM-based polymers are typically synthesized via free-radical photopolymerization using photoinitiators like ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate. Key characterization techniques include:

  • FT-IR spectroscopy to confirm chemical structure .
  • Real-time photorheometry to monitor cross-linking kinetics and storage modulus evolution .
  • Soxhlet extraction (e.g., with acetone for 24 hours) to determine the insoluble fraction yield (77–96%), reflecting cross-linking efficiency .
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset: 340–365°C) .

Q. How does VDM compare to vanillin diacrylate (VD) in photocuring performance?

VDM exhibits faster photocuring rates due to higher photoactivity, but VD-based polymers demonstrate superior thermal stability and lower swelling. For instance, VD-based resins achieve higher cross-linking densities (up to 7,928 mol/m³) and reduced fragility compared to VDM . Researchers should balance curing speed with end-use mechanical requirements when selecting monomers.

Advanced Research Questions

Q. How can conflicting data on VDM’s thermal stability and mechanical properties be resolved?

Discrepancies arise from differences in resin composition and cross-linking density. For example:

  • VDM-based polymers show higher Young’s modulus (rigidity) but lower thermal stability than VD-based variants .
  • To reconcile this, use real-time photorheometry to correlate cross-linking density with mechanical performance and TGA to evaluate thermal degradation thresholds systematically . Adjusting photoinitiator concentration (e.g., 3 mol.% optimal for rigidity) can optimize both properties .

Q. What strategies enhance the sustainability of VDM-based resins for 3D printing?

VDM’s lignin-derived structure makes it a renewable alternative to petroleum-based monomers. Researchers have successfully replaced divinylbenzene (petroleum-derived) with VDM in acrylated epoxidized soybean oil (AESO) resins, achieving:

  • Faster photocross-linking.
  • Improved Young’s modulus (up to 4,900 MPa) and glass transition temperatures (153°C) .
  • Bio-based content optimization (e.g., blending AESO, myrcene, and VDM in a 1:1:3 molar ratio) .

Q. How can VDM’s role in flame-retardant coatings be investigated methodologically?

While direct studies on VDM’s flame retardancy are limited, analogous approaches for cardanol-derived acrylates suggest:

  • Incorporating phosphate moieties via epoxidation and phosphorylation steps to enhance char formation .
  • Evaluating flame resistance using cone calorimetry and UL-94 vertical burning tests , paired with TGA to quantify residual char .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing VDM polymerization kinetics?

  • Time-dependent rheological data (e.g., storage modulus curves) can be modeled using Arrhenius-type equations to quantify curing rates .
  • Multivariate analysis helps correlate variables like photoinitiator concentration (1–5 mol.%) with cross-linking density and mechanical outcomes .

Q. How do solvent choice and extraction protocols affect the interpretation of polymer network integrity?

Prolonged Soxhlet extraction (24+ hours) in acetone removes unreacted monomers, but residual solvent may plasticize the polymer. To mitigate bias:

  • Use gravimetric analysis post-drying to confirm solvent removal.
  • Cross-validate with swelling tests in solvents like THF to assess network homogeneity .

Emerging Applications

Q. Can VDM-based polymers be tailored for biosensor hydrogels?

Preliminary studies suggest VDM’s rigidity and biocompatibility make it suitable for drug-delivery hydrogels. Key steps include:

  • Copolymerization with hydrophilic monomers (e.g., PEGDA) to balance swelling and mechanical strength.
  • In vitro cytotoxicity assays to ensure biocompatibility .

Q. What advancements are needed to optimize VDM for optical 3D printing?

Current limitations include brittleness in homopolymers. Solutions under exploration:

  • Copolymerization with flexible monomers (e.g., 1,3-benzenedithiol) to enhance toughness .
  • Hybrid resins blending VDM with AESO or myrcene to improve print resolution and layer adhesion .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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